1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride
Description
1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride is a synthetic piperidine derivative characterized by a benzyl group at the 1-position and a phthalimido-benzoylamino ethyl substituent at the 4-position of the piperidine ring. The monohydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-[2-(1-benzylpiperidin-4-yl)ethyl]-1,3-dioxoisoindol-5-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c33-27(23-9-5-2-6-10-23)30-24-11-12-25-26(19-24)29(35)32(28(25)34)18-15-21-13-16-31(17-14-21)20-22-7-3-1-4-8-22;/h1-12,19,21H,13-18,20H2,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLHVXTDLRXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932289 | |
| Record name | N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144319-66-4 | |
| Record name | 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144319664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[2-(1-Benzylpiperidin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}benzenecarboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-Benzyl-4-piperidinecarboxylate Esters
The synthesis begins with alkylation of 4-piperidinecarboxylate hydrochlorides. As demonstrated in CN105693596A:
Protocol (representative example):
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Reagents :
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4-Methylpiperidine hydrochloride (1.62 kg)
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Benzyl chloride (1.08 kg)
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Sodium bicarbonate (1.89 kg)
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Ethanol (4.3 kg)
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Conditions :
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Reflux for 3 hr
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Post-reaction cooling to 30°C
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Filtration and solvent removal under reduced pressure
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Yield : 96.5% (1.92 kg product)
This method avoids hazardous reagents while maintaining high yields through controlled stoichiometry and temperature.
Reduction to 1-Benzyl-4-piperidinealdehyde
The carboxylate ester undergoes partial reduction using red aluminum complexes:
Key Parameters :
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Reducing agent : Red aluminum-morpholine complex (0.88 mol per 0.8 mol substrate)
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Solvent : Hexane or methyl tert-butyl ether
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Temperature : 0°C during reagent addition
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction time | 2 hr (addition) + 1 hr (stirring) |
| Yield | 94.3–96.5% |
| Product purity | 98.51–99.03% (HPLC) |
The choice of aluminum complex significantly impacts yield, with morpholine derivatives outperforming piperidine-based reagents.
Formation of Ethyl-Phthalimido Linker
Alkylation of Piperidine Nitrogen
Hydrochloride Salt Formation
Conversion to the monohydrochloride salt follows established pharmaceutical salt-forming practices:
Optimized Protocol :
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Acid Addition :
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HCl gas bubbled into methanolic free base solution (42–50°C)
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Molar ratio: 1.05–1.10 eq HCl per base
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Crystallization :
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Seeding at 30°C
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Gradual cooling to -10°C
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Isolation via vacuum filtration
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Drying :
Quality Control Metrics :
| Parameter | Specification |
|---|---|
| Water content | ≤0.5% (Karl Fischer) |
| Related substances | ≤0.3% (HPLC) |
| Assay | 98.5–101.5% |
Analytical Characterization
Spectroscopic Data
1H-NMR (400 MHz, CDCl3) :
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δ 7.21–7.32 (m, 5H, benzyl aromatic)
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δ 3.67 (s, 3H, ester methyl)
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δ 2.85 (d, 2H, piperidine CH2)
ESI-MS :
Purity Optimization Strategies
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Crystallization solvent : Methanol/water (4:1 v/v)
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Chromatography : Silica gel (ethyl acetate:hexane = 3:7) for free base purification
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Particle size control : Milling to D90 <50μm for consistent dissolution.
Scale-Up Considerations
Critical Process Parameters
| Stage | Parameter | Control Range |
|---|---|---|
| Alkylation | Temperature | 60±2°C |
| Salt formation | Cooling rate | 0.5°C/min |
| Drying | Vacuum pressure | 10–20 torr |
Chemical Reactions Analysis
1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Research indicates that derivatives of this compound demonstrate significant anti-AChE activity. A study found that certain modifications to the piperidine structure resulted in compounds with IC50 values as low as 0.56 nM, indicating a potent inhibitory effect on AChE. This is particularly relevant for the development of treatments for Alzheimer's disease and other forms of dementia, where AChE inhibition can lead to increased acetylcholine levels in the brain, thereby improving cognitive function .
Therapeutic Applications
1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride has several notable therapeutic applications:
- Antidementia Agent : Due to its potent AChE inhibitory properties, it is being explored as a candidate for treating Alzheimer’s disease .
- Neuroprotective Effects : The compound's ability to increase acetylcholine levels suggests potential neuroprotective effects, which are crucial in managing neurodegenerative disorders .
Case Study 1: Acetylcholinesterase Inhibition
In a controlled study involving rat models, the administration of a derivative of 1-benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine resulted in a marked increase in acetylcholine levels in the cerebral cortex and hippocampus. This effect was correlated with improved memory performance in behavioral tests, highlighting the compound's potential as an effective antidementia treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A series of experiments evaluated various structural modifications on the piperidine core. It was observed that bulky substituents at the para position of the benzamide group significantly enhanced AChE inhibitory activity. This insight is critical for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
| Compound | IC50 (nM) | Activity | Notes |
|---|---|---|---|
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 | Anti-AChE | Most potent inhibitor identified |
| Modified Derivative X | 1.20 | Anti-AChE | Moderate activity |
| Modified Derivative Y | 5.00 | Anti-AChE | Lower activity |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride involves its interaction with specific molecular targets. The compound is known to interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission . This mechanism is of particular interest in the study of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Structural Differences and Functional Implications
- Phthalimido vs. Benzoylamino Groups: The target compound’s phthalimido substituent increases steric bulk and lipophilicity compared to the benzoylamino group in Sugimoto et al.’s derivatives . This may enhance blood-brain barrier penetration but reduce solubility, necessitating salt formation (monohydrochloride).
- Piperidine vs.
- Substituent Diversity : Pruvanserin’s fluorophenyl-ethyl and indole groups confer 5-HT2A affinity , while the target compound’s benzyl-phthalimido chain aligns more closely with AChE inhibitors like donepezil .
Pharmacological Activity
- Anti-AChE Potential: Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine exhibit IC₅₀ values of 10–100 nM for AChE inhibition . The target compound’s phthalimido group may modulate this activity by altering binding to the enzyme’s peripheral anionic site.
- CNS Selectivity : While Ziprasidone and Pruvanserin target serotonin/dopamine receptors, the target compound’s design suggests a focus on cholinergic systems, akin to donepezil .
Biological Activity
1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride, identified by its CAS number 144319-66-4, is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C29H30ClN3O3
- Molecular Weight : 504.03 g/mol
- Structure : The compound consists of a piperidine ring substituted with a benzyl group and a phthalimido moiety that may influence its biological interactions.
Research indicates that compounds similar to 1-benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine exhibit various mechanisms of action, particularly in relation to neurotransmitter systems and enzymatic inhibition:
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Acetylcholinesterase Inhibition :
- A related study demonstrated that piperidine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, a derivative showed an IC50 value of 0.56 nM against AChE, indicating strong inhibitory activity .
- The structural modifications in the benzamide portion significantly enhance the inhibitory potency, suggesting that similar modifications could be applied to the compound to evaluate its AChE inhibition potential.
- Dopamine Reuptake Inhibition :
In Vitro Studies
In vitro studies are essential for understanding the biological activity of new compounds. The following table summarizes findings from recent studies involving similar compounds:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Piperidine Derivatives | Strong AChE inhibitors | |
| Benzamide Analogues | Inhibition of DHFR and IMPDH | |
| Phthalimido Compounds | Potential anticancer activity |
Case Studies
- Anticancer Potential :
- Neuropharmacological Effects :
Q & A
Q. What are the standard synthetic routes for preparing 1-Benzyl-4-(2-(4-(benzoylamino)phthalimido)ethyl)piperidine monohydrochloride?
The synthesis of piperidine derivatives typically involves multi-step reactions. For example, a common approach includes:
- Step 1: Alkylation of the piperidine ring using benzyl halides under basic conditions (e.g., triethylamine) to introduce the benzyl group .
- Step 2: Functionalization of the piperidine nitrogen via coupling with phthalimide-protected amines. This may involve carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the benzoylamino-phthalimido moiety .
- Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .
Key Considerations: Monitor reaction progress using TLC or LC-MS, and purify intermediates via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzyl, phthalimido, and piperidine moieties. For example, the benzyl group shows aromatic protons at ~7.3 ppm, while piperidine protons appear as multiplet signals between 1.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can verify the molecular ion peak ([M+H]) and isotopic pattern .
- Elemental Analysis: Confirm the hydrochloride salt stoichiometry (e.g., Cl content) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
Integrate quantum chemical calculations (e.g., DFT) to predict reaction energetics and transition states. For instance:
- Reaction Path Search: Use tools like GRRM or AFIR to identify low-energy pathways for key steps (e.g., amidation or alkylation) .
- Solvent Optimization: Simulate solvent effects (e.g., COSMO-RS) to select solvents that stabilize intermediates and reduce side reactions .
Case Study: A study on similar piperidine derivatives reduced trial-and-error experimentation by 40% using computational screening of reaction conditions .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Scenario: Discrepancies in H NMR integration ratios or unexpected splitting patterns.
- Resolution:
- Variable Temperature NMR: Assess dynamic processes (e.g., ring puckering in piperidine) that may cause signal broadening .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations unambiguously .
- X-ray Crystallography: Confirm solid-state structure if solution-state data are inconclusive .
Q. What experimental strategies ensure stability of this compound under varying pH and temperature conditions?
- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC. Piperidine derivatives are prone to hydrolysis under acidic conditions (pH < 3), requiring formulation in neutral buffers .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, hydrochloride salts often degrade above 170°C, necessitating storage at ≤ -20°C .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Potential Causes: Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
- Methodological Solutions:
- Standardized Assays: Use validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Batch Reproducibility: Ensure ≥95% purity (via HPLC) and characterize impurities using LC-MS .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Methodological Innovations
Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying this compound?
- Membrane-Based Purification: Use nanofiltration (MWCO 200–500 Da) to remove unreacted intermediates or salts. This reduces reliance on solvent-intensive chromatography .
- Case Study: A piperidine analog achieved 98% purity after nanofiltration, compared to 92% with traditional recrystallization .
Q. How can machine learning improve reaction yield prediction for derivatives of this compound?
- Data Requirements: Curate a dataset of reaction conditions (e.g., temperature, solvent, catalyst) and yields from prior studies .
- Model Training: Use neural networks (e.g., Random Forest or GNNs) to predict optimal conditions for new derivatives. For example, a model trained on 200 piperidine syntheses achieved ±5% yield accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
